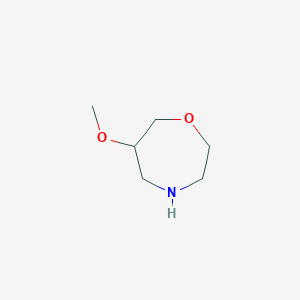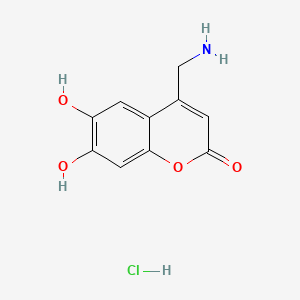
4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride is a chemical compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6,7-dihydroxy-2H-chromen-2-one.
Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and a primary amine are used.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the aminomethylated product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and reaction time, as well as purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Applications De Recherche Scientifique
4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its coumarin core.
Mécanisme D'action
The mechanism of action of 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminocoumarin: Similar structure but lacks the hydroxyl groups at positions 6 and 7.
7-hydroxycoumarin: Lacks the aminomethyl group but has a hydroxyl group at position 7.
6,7-dihydroxycoumarin: Similar structure but lacks the aminomethyl group.
Uniqueness
4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride is unique due to the presence of both the aminomethyl group and the hydroxyl groups at positions 6 and 7. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10ClNO4 |
|---|---|
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
4-(aminomethyl)-6,7-dihydroxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C10H9NO4.ClH/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9;/h1-3,12-13H,4,11H2;1H |
Clé InChI |
AQAAKGJQHLKRRT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


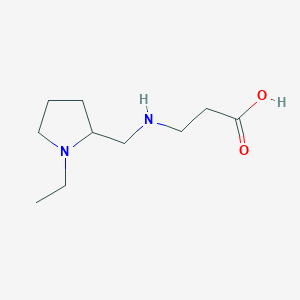
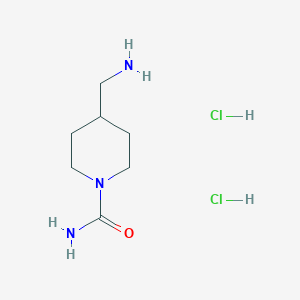
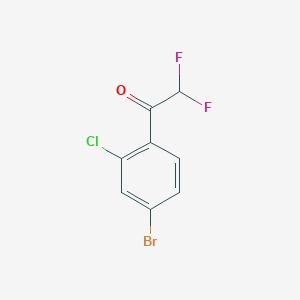


![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
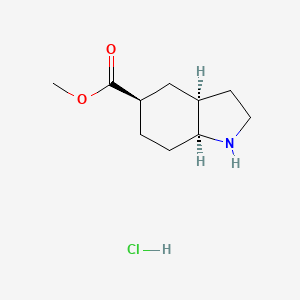
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

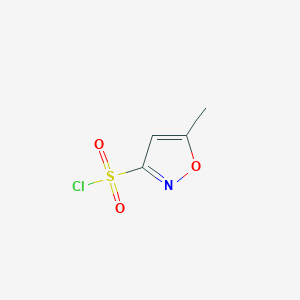
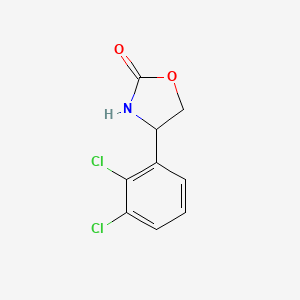
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)
